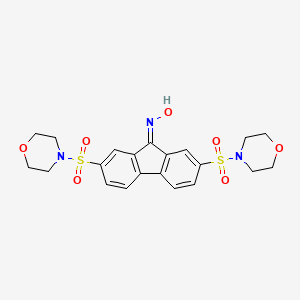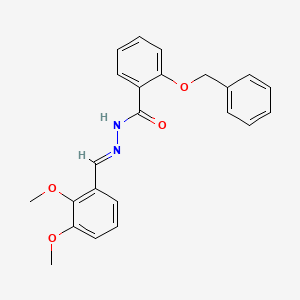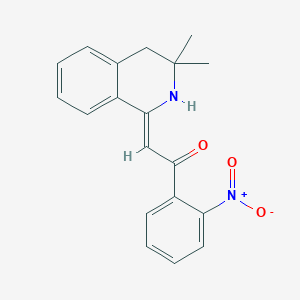![molecular formula C21H21NO3 B3866986 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B3866986.png)
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine
説明
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine, commonly known as MDAI, is a psychoactive drug that belongs to the class of entactogens. MDAI is a synthetic compound that is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a widely known recreational drug. However, unlike MDMA, MDAI has not been reported to produce any significant side effects or toxicity. This makes MDAI a potential candidate for scientific research in the field of psychoactive drugs.
作用機序
The exact mechanism of action of MDAI is not fully understood. However, it is believed that MDAI acts as a selective serotonin releasing agent (SSRA), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin, MDAI may produce its therapeutic effects.
Biochemical and Physiological Effects:
MDAI has been found to produce a range of biochemical and physiological effects. Studies have shown that MDAI increases the levels of serotonin, dopamine, and norepinephrine in the brain. Moreover, MDAI has been found to increase the levels of oxytocin, a hormone that is involved in social bonding and empathy. These effects may explain the anxiolytic and antidepressant effects of MDAI.
実験室実験の利点と制限
One of the advantages of using MDAI in lab experiments is its low toxicity and lack of significant side effects. This makes it a safe candidate for studying the effects of psychoactive drugs on the brain. However, one of the limitations of using MDAI is its limited availability and high cost. Moreover, the use of MDAI in lab experiments may be restricted due to its legal status in some countries.
将来の方向性
There are several future directions that can be explored in the field of MDAI research. One potential direction is the development of MDAI-based drugs for the treatment of anxiety and depression. Moreover, the effects of MDAI on social behavior and empathy can be further studied to explore its potential applications in the treatment of social anxiety disorders. Furthermore, the long-term effects of MDAI on the brain and behavior can be studied to assess its safety and potential for abuse. Finally, the development of new synthesis methods for MDAI can be explored to make it more accessible for scientific research.
科学的研究の応用
MDAI has gained significant attention in the scientific community due to its potential therapeutic properties. Studies have shown that MDAI has anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression. Moreover, MDAI has been found to increase social behavior and empathy in animal models, which suggests that it may have potential applications in the treatment of social anxiety disorders.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-23-19-9-7-16(17-4-2-3-5-18(17)19)13-22-11-10-15-6-8-20-21(12-15)25-14-24-20/h2-9,12,22H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXPOPXAZDZLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanamide](/img/structure/B3866904.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3866908.png)

![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}nicotinohydrazide](/img/structure/B3866915.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B3866936.png)

![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B3866953.png)
![1-{3-[(7-chloro-4-methyl-2-quinolinyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3866960.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B3866983.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3867012.png)
![methyl 4-{2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B3867013.png)

![N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3867022.png)